molecular formula C17H11FN4OS B5414760 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one

1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one

Cat. No.: B5414760
M. Wt: 338.4 g/mol
InChI Key: PMUCQMIYCDLIQN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a fluorophenyl group and a triazinoindole moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This intermediate can then react with various reagents to form the desired compound. For instance, the reaction with 4-fluorobenzoyl chloride in the presence of a base like triethylamine can yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazinoindole derivatives.

    Substitution: Formation of substituted triazinoindole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to ferrous ions, which can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at the G1 phase . The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other triazinoindole derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-11-7-5-10(6-8-11)14(23)9-24-17-20-16-15(21-22-17)12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUCQMIYCDLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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